molecular formula C11H18ClN B6141832 benzyl(butan-2-yl)amine hydrochloride CAS No. 879652-85-4

benzyl(butan-2-yl)amine hydrochloride

Cat. No.: B6141832
CAS No.: 879652-85-4
M. Wt: 199.72 g/mol
InChI Key: MZFRKKXXCOVRCO-UHFFFAOYSA-N
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Description

Benzyl(butan-2-yl)amine hydrochloride is an organic compound with the molecular formula C11H18ClN. It is a hydrochloride salt form of benzyl(butan-2-yl)amine, which is characterized by the presence of a benzyl group attached to a butan-2-ylamine moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(butan-2-yl)amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of benzylamine with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Benzylamine and butan-2-yl halide (e.g., butan-2-yl chloride or bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The benzylamine is dissolved in an appropriate solvent (e.g., ethanol or methanol), and the butan-2-yl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent, such as ethanol or acetone, to obtain this compound as a crystalline solid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl(butan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, alkoxides, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Amine oxides or N-oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzyl(butan-2-yl)amine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl(butan-2-yl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the butan-2-yl group, making it less sterically hindered and potentially less selective in certain reactions.

    Butan-2-ylamine: Lacks the benzyl group, which can affect its reactivity and binding properties.

    N-Benzyl-N-methylamine: Similar structure but with a methyl group instead of butan-2-yl, leading to different steric and electronic effects.

Uniqueness

Benzyl(butan-2-yl)amine hydrochloride is unique due to the combination of the benzyl and butan-2-yl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.

By understanding the preparation, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

N-benzylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-10(2)12-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFRKKXXCOVRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484389
Record name N-benzyl-N-(sec-butyl)amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46120-25-6
Record name N-benzyl-N-(sec-butyl)amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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